N-(3,5-dimethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride N-(3,5-dimethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1323697-93-3
VCID: VC4387928
InChI: InChI=1S/C19H24N4O3.ClH/c1-13-8-14(2)10-16(9-13)20-18(24)12-23-15(3)11-17(21-23)19(25)22-4-6-26-7-5-22;/h8-11H,4-7,12H2,1-3H3,(H,20,24);1H
SMILES: CC1=CC(=CC(=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C)C.Cl
Molecular Formula: C19H25ClN4O3
Molecular Weight: 392.88

N-(3,5-dimethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride

CAS No.: 1323697-93-3

Cat. No.: VC4387928

Molecular Formula: C19H25ClN4O3

Molecular Weight: 392.88

* For research use only. Not for human or veterinary use.

N-(3,5-dimethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride - 1323697-93-3

Specification

CAS No. 1323697-93-3
Molecular Formula C19H25ClN4O3
Molecular Weight 392.88
IUPAC Name N-(3,5-dimethylphenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide;hydrochloride
Standard InChI InChI=1S/C19H24N4O3.ClH/c1-13-8-14(2)10-16(9-13)20-18(24)12-23-15(3)11-17(21-23)19(25)22-4-6-26-7-5-22;/h8-11H,4-7,12H2,1-3H3,(H,20,24);1H
Standard InChI Key AXQSCZBSNVEXMU-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C)C.Cl

Introduction

N-(3,5-dimethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride is a synthetic compound of interest in medicinal chemistry. It features a complex molecular structure incorporating a pyrazole ring, morpholine moiety, and an acetamide group. This compound is typically studied for its potential pharmacological and biochemical properties, including anti-inflammatory and anticancer activities.

Structural Features

The molecular structure of this compound includes:

  • Phenyl Substituents: A 3,5-dimethylphenyl group that contributes to hydrophobic interactions.

  • Pyrazole Core: A 1H-pyrazole ring functionalized with a methyl group and a morpholine-carbonyl substituent.

  • Acetamide Linkage: Connecting the pyrazole to the phenyl group.

  • Hydrochloride Salt: Enhances solubility and stability in biological environments.

Table 1: Key Structural Parameters

ComponentFunctional Role
3,5-Dimethylphenyl GroupHydrophobic interactions
Pyrazole RingPharmacophore for bioactivity
Morpholine MoietyEnhances solubility and binding
Acetamide GroupHydrogen bonding capabilities

Synthesis

The synthesis of N-(3,5-dimethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride involves:

  • Formation of the Pyrazole Ring: Typically through cyclization reactions involving hydrazine derivatives.

  • Introduction of Morpholine: Achieved via acylation or amidation reactions.

  • Hydrochloride Formation: Neutralization with hydrochloric acid to enhance solubility.

Analytical Characterization

The compound is characterized using advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): For structural elucidation of hydrogen and carbon environments.

  • Mass Spectrometry (MS): To confirm molecular weight and purity.

  • Infrared Spectroscopy (IR): Identifies functional groups like amides and carbonyls.

  • X-ray Crystallography: Provides detailed three-dimensional structural data.

Table 2: Spectroscopic Data

TechniqueObservations
NMRChemical shifts confirm pyrazole core
IRPeaks for C=O (amide) and N-H bonds
MSMolecular ion peak matches formula

Biological Activity

This compound has been explored for its potential therapeutic effects:

  • Anti-inflammatory Activity: The pyrazole ring may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Anticancer Potential: Morpholine-containing compounds often interact with tumor-specific targets.

Applications

This compound is primarily investigated in:

  • Drug discovery programs targeting inflammation or cancer.

  • Molecular docking studies to predict binding affinities with biological targets.

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